N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
CAS No.: 1021225-33-1
Cat. No.: VC11951950
Molecular Formula: C21H20ClN3O2
Molecular Weight: 381.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021225-33-1 |
|---|---|
| Molecular Formula | C21H20ClN3O2 |
| Molecular Weight | 381.9 g/mol |
| IUPAC Name | [4-(3-chloro-4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C21H20ClN3O2/c1-14-6-7-15(12-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
| Standard InChI Key | HAACFPXKDKVKIL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Molecular Architecture
The compound’s structure consists of a quinoline ring system substituted at the 3-position with a morpholine-4-carbonyl group and at the 4-position with an N-(3-chloro-4-methylphenyl)amine group . The quinoline core provides a planar aromatic system conducive to π-π interactions, while the morpholine carbonyl group enhances solubility through hydrogen bonding potential . The 3-chloro-4-methylphenyl substituent introduces steric and electronic effects that may influence target binding.
Key Structural Features:
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Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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Morpholine-4-carbonyl Group: A morpholine ring conjugated to a carbonyl group at the quinoline’s 3-position.
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N-(3-Chloro-4-methylphenyl)amine: A para-methyl and meta-chloro-substituted aniline linked to the quinoline’s 4-position.
The IUPAC name, [4-(3-chloro-4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone, reflects these substituents .
Comparative Analysis with Structural Analogs
To contextualize its design, Table 1 compares this compound with related quinolin-4-amines:
The chloro-methyl group in the target compound may balance lipophilicity and electronic effects compared to dichloro or methyl-only analogs .
Synthesis and Physicochemical Properties
Physicochemical Profiling
Critical physicochemical parameters include:
The morpholine group enhances water solubility compared to non-polar analogs, though the chloro-methylphenyl group increases logP, potentially limiting bioavailability .
Biological Activity and Mechanism of Action
Figure 1: Structural Comparison with DDD107498
Key differences include the absence of a fluorophenyl group and the presence of chloro-methyl substitution .
Anticancer Activity
Analogous compounds with dichlorophenyl groups exhibit nanomolar potency against cancer cell lines. The chloro-methyl group may modulate kinase inhibition, though specific targets require validation.
Pharmacokinetic and Toxicity Considerations
ADME Profiling
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Absorption: Moderate oral bioavailability predicted due to balanced logP (~3.2) .
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Metabolism: Hepatic oxidation via CYP3A4/2D6, with morpholine ring cleavage as a potential pathway .
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Excretion: Primarily renal, with <5% fecal excretion estimated.
Toxicity Risks
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Carcinogenicity: No data available; chloroaryl groups warrant mutagenicity screening.
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hERG Inhibition: Low risk predicted based on analog profiles .
Future Directions and Applications
Therapeutic Development
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Antimalarial Optimization: Structural tweaks to enhance PfEF2 binding affinity.
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Kinase Inhibitor Screening: Prioritize targets like EGFR or VEGFR2.
Chemical Modifications
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Prodrug Design: Esterification of the morpholine carbonyl to improve solubility.
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Halogen Substitution: Replacing chlorine with fluorine to reduce toxicity.
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